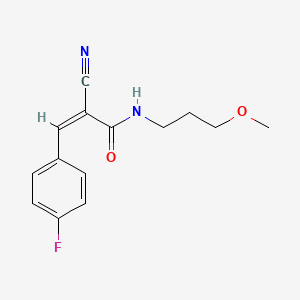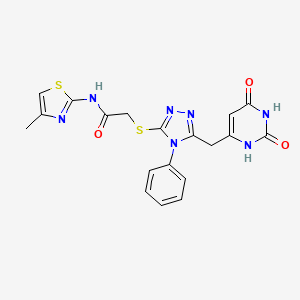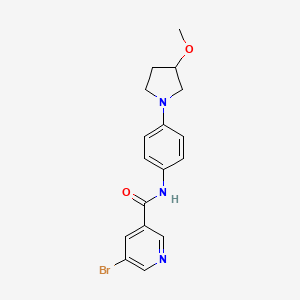
5-bromo-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 5-bromo-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide is not well understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to have neuroprotective effects and could be used in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of using 5-bromo-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide in lab experiments is its potent antitumor activity against various cancer cell lines. Furthermore, it has been found to have neuroprotective effects and could be used in the treatment of neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which could affect its bioavailability.
将来の方向性
There are several future directions for the research on 5-bromo-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide. One of the potential areas of research is the development of novel cancer therapies based on this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Furthermore, the development of more efficient synthesis methods and the improvement of its solubility could enhance its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been extensively studied for its potent antitumor activity against various cancer cell lines and its neuroprotective effects. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
合成法
The synthesis of 5-bromo-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide involves a multi-step process that includes the reaction of 3-methoxypyrrolidine with 4-bromoaniline, followed by the reaction of the resulting product with nicotinoyl chloride. The final product is obtained after purification and characterization using various analytical techniques.
科学的研究の応用
5-bromo-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for cancer therapy. Furthermore, it has been found to have neuroprotective effects and could be used in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
5-bromo-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2/c1-23-16-6-7-21(11-16)15-4-2-14(3-5-15)20-17(22)12-8-13(18)10-19-9-12/h2-5,8-10,16H,6-7,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBLJACSKNAYHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


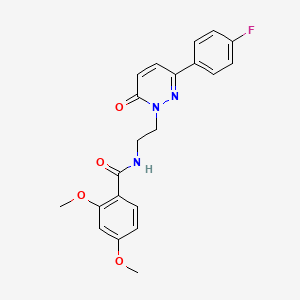
![tert-butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2624431.png)
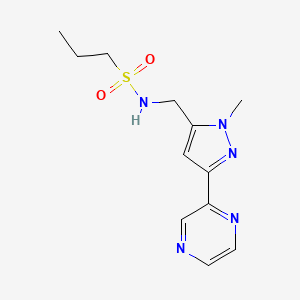
![N~6~-(3-chlorophenyl)-N~6~-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2624434.png)
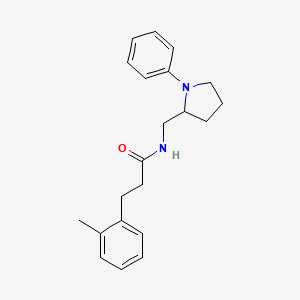
![N-[(1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2624439.png)
![2-Mercapto-5,6-dimethyl-3-m-tolyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2624441.png)
![3,4-dichloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2624443.png)
